Isovaleryl L-Carnitine-d9 Chloride
Description
Properties
CAS No. |
1334532-23-8 |
|---|---|
Molecular Formula |
C12H24ClNO4 |
Molecular Weight |
290.83 g/mol |
IUPAC Name |
[(2R)-3-carboxy-2-(3-methylbutanoyloxy)propyl]-tris(trideuteriomethyl)azanium;chloride |
InChI |
InChI=1S/C12H23NO4.ClH/c1-9(2)6-12(16)17-10(7-11(14)15)8-13(3,4)5;/h9-10H,6-8H2,1-5H3;1H/t10-;/m1./s1/i3D3,4D3,5D3; |
InChI Key |
HWDFIOSIRGUUSM-UGYZPRMBSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](C[C@@H](CC(=O)O)OC(=O)CC(C)C)(C([2H])([2H])[2H])C([2H])([2H])[2H].[Cl-] |
Canonical SMILES |
CC(C)CC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |
Synonyms |
(2R)-3-Carboxy-N,N,N-trimethyl-2-(3-methyl-1-oxobutoxy)-1-propanaminium-d9 Chloride; (R)-3-Carboxy-N,N,N-trimethyl-2-(3-methyl-1-oxobutoxy)-1-propanaminium-d9 Chloride; ST 551 |
Origin of Product |
United States |
Preparation Methods
Demethylation of L-Carnitine Precursor
The synthesis begins with demethylation of L-carnitine to yield demethyl-L-carnitine, a critical intermediate. As described in the CN104860835B patent, this step involves reacting L-carnitine with 2-hydroxyethylamine at elevated temperatures (80–100°C) for 3–6 hours. The reaction proceeds via nucleophilic displacement of methyl groups, facilitated by the amine’s basicity. The molar ratio of L-carnitine to 2-hydroxyethylamine is maintained at 1:3–1:10 (w/v), ensuring complete demethylation. Post-reaction, excess amine is removed via vacuum distillation, yielding demethyl-L-carnitine with >95% purity.
Purification and Crystallization
The crude product is purified via recrystallization using isopropanol-acetone mixed solvents (1:3 v/v). Isotope-labeled L-Carnitine-d3 is dissolved under reflux, followed by gradual cooling to induce crystallization. This step achieves a yield of 79–89% and >95% purity, as confirmed by HPLC. For Isovaleryl L-Carnitine-d9 Chloride, additional esterification with isovaleryl chloride is required, performed in anhydrous dichloromethane with catalytic triethylamine.
Table 1: Key Reaction Parameters for Deuterium Labeling
Hydrolysis of Carnitinamide Intermediates
Synthesis of Carnitinamide-d9 Chloride
An alternative route, detailed in US3462485A, involves synthesizing L-carnitinamide-d9 chloride as a precursor. L-carnitine nitrile is treated with deuterated hydrochloric acid (DCl) in ethanol at 15–55°C for 10–60 hours, forming the amide intermediate. Isotopic labeling is achieved by substituting hydrogen chloride with DCl during nitrile hydrolysis, ensuring deuterium incorporation at the ammonium site.
Oxalic Acid-Mediated Hydrolysis
The amide intermediate undergoes hydrolysis in hot aqueous oxalic acid (70–25% concentration) under reflux for 1–10 hours. Oxalic acid acts as both a catalyst and proton source, cleaving the amide bond without racemization. Post-hydrolysis, ammonium oxalate byproducts are removed via filtration, and the solution is concentrated under vacuum. The residue is dissolved in isopropanol, precipitating this compound with 90–95% yield.
Table 2: Hydrolysis Conditions and Outcomes
Quality Control and Analytical Validation
Purity Assessment via Chromatography
Commercial batches (e.g., Larodan, LGC Standards) report >95% purity using reverse-phase HPLC with UV detection at 210 nm. Mobile phases typically comprise acetonitrile and ammonium formate buffer (pH 3.0), achieving baseline separation of isotopic variants.
Mass Spectrometry Confirmation
High-resolution mass spectrometry (HRMS) validates deuterium incorporation. The molecular ion peak for this compound (C12H15D9ClNO4) appears at m/z 290.83, with a characteristic isotopic pattern confirming nine deuterium atoms.
Comparative Analysis of Synthesis Routes
Scientific Research Applications
Scientific Research Applications
1.1 Quantitative Analysis
Isovaleryl L-Carnitine-d9 Chloride serves as an internal standard in mass spectrometry techniques. It allows for accurate quantification of isovaleryl L-carnitine levels in biological samples, which is essential for understanding metabolic disorders such as isovaleric acidemia. This condition arises from a deficiency in isovaleryl-CoA dehydrogenase, leading to the accumulation of toxic metabolites .
1.2 Metabolomics Studies
In metabolomics, this compound aids in the identification and quantification of acylcarnitines. These metabolites are critical biomarkers for inherited disorders of fatty acid oxidation and amino acid metabolism. The compound's stable isotope labeling enhances the sensitivity and specificity of analytical methods used to profile metabolic pathways .
Clinical Applications
2.1 Treatment of Isovaleric Acidemia
Clinical studies have demonstrated that supplementation with L-carnitine, including its derivatives like this compound, can effectively manage isovaleric acidemia. By facilitating the removal of excess isovaleryl-CoA through conversion to acylcarnitines, this treatment reduces metabolic crises and hospitalizations associated with the disorder .
2.2 Diagnostic Tool
The compound is utilized in clinical laboratories to improve the accuracy of diagnosing metabolic disorders. Its incorporation into analytical protocols helps distinguish between various acylcarnitines, providing vital information for clinicians regarding patient health status and guiding therapeutic decisions .
Case Studies and Research Findings
3.1 Case Study: Isovaleric Acidemia Management
A notable case involved a patient with severe isovaleric acidemia who was treated with L-carnitine alone. This intervention led to significant improvements in metabolic control, as evidenced by reduced hospitalizations and improved biochemical markers . The use of this compound as a standard in subsequent analyses allowed researchers to track treatment efficacy quantitatively.
3.2 Research Findings on Metabolic Profiling
Recent studies employing this compound have revealed insights into branched-chain amino acid metabolism and its implications for conditions such as obesity and insulin resistance. The ability to accurately measure acylcarnitines has advanced our understanding of metabolic dysregulation in various populations .
Data Tables
| Application | Description | Methodology |
|---|---|---|
| Quantitative Analysis | Internal standard for GC-MS/LC-MS quantification | Mass Spectrometry |
| Metabolomics | Biomarker profiling for metabolic disorders | Liquid Chromatography |
| Clinical Treatment | Management of isovaleric acidemia through supplementation | Clinical Trials |
| Diagnostic Tool | Enhances accuracy in diagnosing metabolic disorders | Analytical Chemistry |
Mechanism of Action
Isovaleryl L-Carnitine-d9 Chloride exerts its effects by facilitating the transport of fatty acids into the mitochondria, where they undergo β-oxidation to produce energy. The compound interacts with carnitine acyltransferase enzymes, which catalyze the transfer of acyl groups from Coenzyme A to L-Carnitine. This process is crucial for maintaining energy homeostasis, especially in tissues with high energy demands such as muscles and the heart .
Comparison with Similar Compounds
Isovalerylcarnitine: A non-deuterated analog used in similar metabolic studies.
L-Carnitine: The parent compound, widely used in nutritional supplements and metabolic research.
Acetyl L-Carnitine: Another derivative of L-Carnitine, known for its neuroprotective properties.
Uniqueness: Isovaleryl L-Carnitine-d9 Chloride is unique due to its stable isotope labeling, which allows for precise tracking and quantification in metabolic studies. The presence of deuterium atoms enhances its stability and provides distinct advantages in analytical applications compared to its non-deuterated counterparts .
Biological Activity
Isovaleryl L-Carnitine-d9 Chloride (CAS Number: 1334532-23-8) is a deuterated derivative of isovaleryl L-carnitine, which plays a significant role in the metabolism of branched-chain amino acids (BCAAs), particularly leucine. This compound has garnered attention in biochemical research due to its stable isotope labeling, which enhances its utility in metabolic studies and pharmaceutical applications.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₅D₉ClNO₄ |
| Molecular Weight | 290.83 g/mol |
| Purity | >95% (HPLC) |
| CAS Number | 1334532-23-8 |
| Structure | This compound Structure |
This compound is primarily involved in the degradation of leucine through its interaction with specific enzymes:
- Target Enzyme : Isovaleryl-CoA dehydrogenase
- Biochemical Pathway : It facilitates the conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA, a crucial step in leucine metabolism.
- Result of Action : This interaction helps prevent the accumulation of isovaleric acid, which can be toxic at high levels.
Biological Activity
- Cellular Effects :
-
Metabolic Implications :
- Plays a critical role in the metabolism of BCAAs, particularly in conditions such as maple syrup urine disease (MSUD), where its levels can indicate metabolic disturbances .
- Its presence can help trace metabolic pathways involving fatty acid oxidation and energy production, making it valuable for clinical diagnostics and research .
Case Study 1: Metabolic Disorders
A study highlighted the utility of this compound in analyzing acylcarnitine profiles in patients with MSUD. Elevated levels of isovalerylcarnitine were observed, indicating disrupted leucine metabolism. This finding underscores the compound's potential as a biomarker for metabolic disorders associated with BCAA catabolism .
Case Study 2: Bone Health
Research demonstrated that this compound promotes osteoblast differentiation, suggesting therapeutic potential for osteoporosis and other bone-related conditions. The compound's ability to enhance cellular proliferation indicates its role in supporting bone density and health .
Pharmacokinetics
The pharmacokinetic profile of this compound shows that it is rapidly absorbed and metabolized within the body. Factors such as dietary intake and catabolic states can influence its efficacy and stability. In clinical settings, monitoring its levels can provide insights into metabolic health and guide treatment strategies for conditions like MSUD .
Q & A
Basic: What is the role of Isovaleryl L-Carnitine-d9 Chloride in analytical quantification of carnitine derivatives, and how should it be validated?
This compound is widely used as a deuterated internal standard (IS) in LC-MS or GC-MS workflows to quantify endogenous carnitine species. Its structural similarity to endogenous carnitines ensures co-elution and minimizes matrix effects. Validation requires:
- Ion suppression/enhancement tests to confirm minimal matrix interference.
- Calibration linearity (e.g., R² > 0.99) across physiological and pathological concentration ranges.
- Stability assessments under storage and processing conditions (e.g., freeze-thaw cycles, autosampler stability) .
- Cross-validation with non-deuterated standards to confirm isotopic purity (>99%) and absence of unlabeled contamination .
Basic: How can researchers confirm the identity and purity of this compound in experimental setups?
Identity and purity are critical for reproducibility. Key steps include:
- NMR spectroscopy to verify deuteration at the trimethylamine group (absence of proton signals at δ ~3.2 ppm).
- High-resolution mass spectrometry (HR-MS) to confirm molecular formula (C₇H₇D₉NO₃·Cl; expected m/z 206.7 for [M+H]⁺).
- Chromatographic purity via LC-UV/ELSD, ensuring >99% purity and absence of degradation products (e.g., free carnitine or isovaleric acid) .
- Batch-specific certificates of analysis from suppliers, cross-referenced with in-house validation .
Advanced: What experimental design considerations are critical when using this compound as an internal standard in metabolomic studies?
Advanced studies must address:
- Matrix-matched calibration curves to account for biological variability (e.g., plasma vs. tissue homogenates).
- Isotope effects during extraction (e.g., differential solubility in organic solvents) and ionization (e.g., ion suppression differences between deuterated/non-deuterated forms).
- Normalization strategies for batch effects, particularly in longitudinal studies .
- Cross-reactivity testing in enzyme assays (e.g., carnitine palmitoyltransferase), as deuterated analogs may alter binding kinetics .
Advanced: How can contradictory data on this compound’s stability be resolved in method optimization?
Contradictory stability reports (e.g., degradation in PBS vs. ethanol) often arise from:
- pH-dependent hydrolysis : Protonation of the ester bond at low pH accelerates degradation. Validate storage buffers (e.g., pH 7.2 PBS with 0.1% formic acid) .
- Temperature variability : Long-term stability at -80°C vs. short-term at -20°C requires kinetic studies (e.g., Arrhenius modeling) .
- Oxidative stress : Add antioxidants (e.g., 0.1% BHT) in lipid-rich matrices to prevent peroxidation .
Advanced: What theoretical frameworks guide the use of this compound in mitochondrial β-oxidation research?
The compound integrates into studies of fatty acid metabolism through:
- Isotopic tracing to map acyl-CoA flux in β-oxidation pathways.
- Kinetic compartment models to quantify carnitine shuttle efficiency in mitochondrial dysfunction (e.g., CPT-II deficiency) .
- Systems biology approaches linking carnitine dynamics to redox states (NAD+/NADH ratios) and ATP production .
Basic: What are the methodological steps to formulate a research question involving this compound?
Follow evidence-based inquiry principles:
Gap analysis : Review literature on carnitine metabolism to identify unresolved issues (e.g., tissue-specific turnover rates).
Hypothesis framing : Use PICOT (Population, Intervention, Comparison, Outcome, Time) for clinical studies or PEO (Population, Exposure, Outcome) for mechanistic work .
Alignment with theory : Connect to established models (e.g., the "carnitine shuttle" hypothesis) to ensure relevance .
Advanced: How can factorial design improve experiments using this compound in multi-variable systems?
Factorial design addresses interactions between variables:
- Factors : Concentration (low/high), temperature (4°C/37°C), matrix (plasma/urine).
- Response variables : Recovery rate, signal-to-noise ratio.
- ANOVA analysis : Identifies significant interactions (e.g., temperature × matrix effects on degradation) .
- Optimization : Derive ideal conditions via response surface methodology (RSM) .
Advanced: What challenges arise when integrating this compound MS data with transcriptomic or proteomic datasets?
Key challenges include:
- Data normalization : Batch correction using ComBat or SVA to align MS data with RNA-seq/proteomic batches .
- Pathway enrichment : Tools like MetaboAnalyst or IMPALA to map carnitine levels onto KEGG pathways .
- Temporal discordance : Time-series alignment (e.g., carnitine fluctuations vs. gene expression waves) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
